molecular formula C9H15F3N2O2 B1490271 2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2089694-49-3

2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1490271
CAS RN: 2089694-49-3
M. Wt: 240.22 g/mol
InChI Key: UCQCPEAJPRMJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, commonly referred to as 3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one or 3-MTP, is an organic compound with a wide range of uses in the laboratory. It is a colorless, water-soluble, and volatile liquid that is widely used as a solvent in organic synthesis. It has a low boiling point and a low melting point, making it an ideal solvent for many applications. 3-MTP has also been used as a starting material in the synthesis of various pharmaceuticals, including antifungal and antiviral agents.

Scientific Research Applications

Synthesis of Novel Chemical Structures

Research has explored innovative synthetic methods for creating trifluoromethyl-substituted aminopyrroles, which are chemically related to the compound of interest. For example, Khlebnikov et al. (2018) developed a strategy using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for the preparation of trifluoromethyl-substituted aminopyrroles. This method relies on the 2H-azirine ring expansion strategy to produce various pyrrole derivatives, showcasing the versatility of trifluoromethyl groups in chemical synthesis (Khlebnikov et al., 2018).

Biological Activity and Pharmaceutical Potential

Another aspect of scientific research focuses on the pharmacological properties and potential therapeutic applications of compounds structurally related to "2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one". While specific studies directly on this compound may be limited, research on similar structures provides insight into the broader chemical family's potential. For instance, the synthesis and evaluation of pyrrolidine derivatives for their antiarrhythmic and antihypertensive effects demonstrate the relevance of pyrrolidine structures in developing new pharmaceutical agents with significant adrenolytic activity (Malawska et al., 2002).

Chemical and Pharmaceutical Synthesis

The development of efficient synthetic pathways for β-hydroxy-α-amino acids using recombinant enzymes showcases the importance of such compounds as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Goldberg et al. (2015) described the use of d-threonine aldolase for the synthesis of a chiral β-hydroxy-α-amino acid, a key intermediate in developing a developmental drug candidate, demonstrating the role of biocatalysis in pharmaceutical manufacturing (Goldberg et al., 2015).

Green Chemistry Approaches

Research by Kumar et al. (2017) on the metal-free synthesis of polysubstituted pyrroles in aqueous medium using surfactants highlights the push towards more sustainable and environmentally friendly chemical synthesis methods. This approach aligns with the broader trend in chemistry to reduce reliance on hazardous solvents and metals, pointing to the potential for greener synthesis methods for compounds similar to the one of interest (Kumar et al., 2017).

properties

IUPAC Name

2-amino-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-6(13)7(15)14-4-3-8(5-14,16-2)9(10,11)12/h6H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQCPEAJPRMJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
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2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
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2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
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2-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

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